Product packaging for Lotucaine hydrochloride(Cat. No.:CAS No. 33697-73-3)

Lotucaine hydrochloride

Cat. No.: B1683197
CAS No.: 33697-73-3
M. Wt: 327.9 g/mol
InChI Key: AGPGNIVJVGCHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tolcaine HCl is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30ClNO2 B1683197 Lotucaine hydrochloride CAS No. 33697-73-3

Properties

CAS No.

33697-73-3

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5;/h6-9,15,20H,10-13H2,1-5H3;1H

InChI Key

AGPGNIVJVGCHFO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O.Cl

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O.Cl

Appearance

Solid powder

Other CAS No.

33697-73-3
42373-62-6
97467-70-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

52304-85-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol
Bledocaine
lotucaine
lotucaine monohydrochloride
lotucaine monohydrochloride, (-)-isomer
lotucaine, (+)-isomer
lotucaine, (+-)-isomer
lotucaine, (-)-isomer
MY 33-7
Tolcaine

Origin of Product

United States

Historical Context of Chemical Discovery and Initial Characterization

The development of local anesthetics has a rich history, beginning with the isolation of cocaine from coca leaves and leading to the synthesis of numerous analogues to improve safety and efficacy. ijdmsrjournal.com The quest for new local anesthetic agents spurred the investigation of various chemical scaffolds, including those containing a pyrrolidine (B122466) ring. While specific details on the initial discovery and characterization of Lotucaine (B1675248) hydrochloride are not extensively documented in readily available literature, the broader context of local anesthetic development provides a backdrop for its emergence. The synthesis of lidocaine (B1675312) in the 1940s marked a significant milestone, introducing a safer and effective amino amide-type local anesthetic. nih.govgoogle.com This discovery likely catalyzed further research into related structures, including those incorporating a pyrrolidine moiety.

The general synthetic strategies for local anesthetics often involve the reaction of an aromatic amine with a chloroacetyl chloride, followed by amination with a suitable amine. google.comcerritos.edu It is plausible that the synthesis of Lotucaine hydrochloride followed a similar pathway, utilizing a pyrrolidine-containing amine in the final step. The initial characterization would have likely involved determining its physicochemical properties, such as melting point, solubility, and spectral data (e.g., NMR, IR) to confirm its chemical structure.

Evolution of Research Perspectives on Pyrrolidine Based Chemical Entities

The pyrrolidine (B122466) ring is a key structural feature in many biologically active compounds, and its incorporation into potential drug candidates has been a subject of ongoing research. In the field of local anesthetics, the exploration of N-alkyl pyrrolidine and N-alkyl piperidine (B6355638) carboxylic acid amides began in the mid-20th century. ijdmsrjournal.com This line of inquiry aimed to understand how modifications to the amine portion of the molecule influence anesthetic potency and duration.

Research into pyrrolidine-containing compounds has expanded beyond local anesthetics to various other therapeutic areas. For instance, spiro-oxindole-pyrrolidines have been synthesized and investigated for their potential biological activities. acs.orgacs.org The versatility of the pyrrolidine scaffold allows for the creation of diverse chemical libraries, which can then be screened for various pharmacological effects. The evolution of research in this area reflects a broader trend in medicinal chemistry: the systematic exploration of privileged structures, like the pyrrolidine ring, to discover new therapeutic agents.

Current Research Landscape and Knowledge Gaps Concerning Lotucaine Hydrochloride

Synthetic Pathways for (±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol Hydrochloride

The synthesis of racemic this compound can be approached through several strategic disconnections of the target molecule. A common and logical approach for the synthesis of aryloxyaminopropanol derivatives involves the formation of an epoxide intermediate followed by its ring-opening with a suitable amine.

Multistep Chemical Reaction Sequences

A plausible and widely utilized multistep synthesis for compounds structurally related to this compound commences with the reaction of o-cresol (B1677501) with epichlorohydrin. This reaction, typically carried out in the presence of a base such as sodium hydroxide, leads to the formation of the key intermediate, 1-(o-tolyloxy)-2,3-epoxypropane. ontosight.aisolubilityofthings.comgoogle.com The subsequent step involves the nucleophilic ring-opening of this epoxide.

The amine required for this synthesis, 2,2,5,5-tetramethylpyrrolidine (B8739487), can be prepared through various reported methods, including the cyclization of appropriate diamines and diketones or the reduction of 2,2,5,5-tetramethylpyrrolidin-1-ol. ontosight.ai The reaction between 1-(o-tolyloxy)-2,3-epoxypropane and 2,2,5,5-tetramethylpyrrolidine proceeds via a nucleophilic attack of the secondary amine on the terminal carbon of the epoxide ring. This reaction is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon of the oxirane. The reaction is often performed in a suitable solvent such as ethanol (B145695) or toluene (B28343) and may be conducted at room temperature or with heating to drive the reaction to completion. core.ac.uk

The final step in the sequence is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, (±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol, in an appropriate organic solvent like diethyl ether or isopropanol, with a solution of hydrogen chloride. Current time information in Bangalore, IN. The resulting this compound precipitates from the solution and can be isolated by filtration.

A summary of a potential synthetic sequence is presented in the table below:

StepReactantsReagents/ConditionsProduct
1o-Cresol, EpichlorohydrinNaOH, H₂O1-(o-tolyloxy)-2,3-epoxypropane
21-(o-tolyloxy)-2,3-epoxypropane, 2,2,5,5-TetramethylpyrrolidineEthanol or Toluene, Heat(±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol
3(±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-olHCl in Ether or Isopropanol(±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol hydrochloride

Exploration of Convergent and Divergent Synthetic Strategies

The synthesis of this compound and its analogues can be designed using both convergent and divergent strategies to facilitate the creation of chemical libraries for further research.

Divergent Synthesis: A divergent strategy would begin with a common intermediate that can be elaborated into a variety of final products. Starting from the key intermediate, 1-(o-tolyloxy)-2,3-epoxypropane, a library of analogues could be generated by reacting it with a diverse range of cyclic and acyclic amines. This approach is highly efficient for exploring the structure-activity relationships of the amine portion of the molecule. Similarly, by starting with a range of substituted phenols, a variety of aryloxy ethers could be synthesized and then reacted with 2,2,5,5-tetramethylpyrrolidine to explore modifications to the aromatic ring.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The presence of a stereocenter at the C-2 position of the propanol (B110389) backbone means that lotucaine exists as a pair of enantiomers. The development of methods to obtain enantiomerically pure forms of such compounds is a significant area of research.

Application of Chiral Reagents and Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral auxiliaries or reagents. For the synthesis of chiral 1,2-amino alcohols like lotucaine, several strategies can be envisioned.

One common approach involves the use of a chiral auxiliary, such as pseudoephedrine, which can be converted to a chiral amide. researchgate.net Alkylation of this amide followed by reduction can yield a chiral alcohol. Another strategy employs tert-butanesulfinimines as chiral auxiliaries. The addition of a Grignard reagent to a sulfinimine derived from an appropriate aldehyde can proceed with high stereoselectivity, and subsequent oxidation can furnish the desired chiral 1,2-amino alcohol. thieme-connect.com

Furthermore, the use of chiral catalysts for the enantioselective opening of a prochiral epoxide is a powerful method. For example, chiral chromium or cobalt salen complexes have been used to catalyze the addition of amines to epoxides, yielding enantiomerically enriched amino alcohols. While not specifically reported for lotucaine, these established methods represent viable pathways for its asymmetric synthesis.

Diastereomeric Salt Formation for Enantiomer Separation

A classical and industrially viable method for the separation of enantiomers is through the formation of diastereomeric salts. This technique involves reacting the racemic base with a chiral resolving agent, which is an enantiomerically pure acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For lotucaine, the optical isomers have been successfully separated by salification with D(-)-di-O,O-(p-toluoyl)tartaric acid. acs.orgnih.govresearchgate.netresearchgate.net This chiral acid reacts with the racemic lotucaine base to form a pair of diastereomeric salts. Due to their differential solubility in a given solvent system, one diastereomer will preferentially crystallize, allowing for its isolation. The enantiomerically pure free base can then be recovered by treating the separated diastereomeric salt with a base to neutralize the resolving agent. The other enantiomer can be recovered from the mother liquor.

The choice of solvent is critical in achieving efficient separation. Common solvents for this purpose include alcohols like methanol (B129727) or ethanol, ketones, or mixtures thereof. The efficiency of the resolution is determined by the difference in solubility of the diastereomeric salts and the conditions of crystallization.

Resolving AgentRacemic CompoundTechniqueOutcome
D(-)-di-O,O-(p-toluoyl)tartaric acid(±) 1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-olDiastereomeric Salt FormationSeparation of enantiomers

Chromatographic Resolution Methods for Chiral Purity

Chromatographic techniques offer a powerful alternative for the separation of enantiomers and for the determination of enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method.

For the separation of amino alcohols similar to lotucaine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. researchgate.net These columns can separate the enantiomers of the underivatized compound. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric effects) between the enantiomers and the chiral selector of the stationary phase.

Another approach involves the derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Reagents such as o-phthaldialdehyde/mercaptoethanol can be used for pre-column derivatization of amino alcohols. nih.gov

Gas chromatography (GC) with a chiral stationary phase can also be employed, often after derivatization of the alcohol and amine functional groups to increase volatility. nih.gov These chromatographic methods are not only valuable for preparative separations but are also essential analytical tools for assessing the enantiomeric excess of the products obtained from asymmetric synthesis or classical resolution.

Rational Design and Synthesis of this compound Derivatives and Analogs

The rational design of this compound derivatives primarily involves the strategic modification of two key structural components: the pyrrolidine (B122466) ring and the aryl and alkyl substituents. These modifications are intended to investigate the structure-activity relationships (SAR) and potentially enhance the anesthetic and other pharmacological properties of the parent compound.

The synthesis of the 2,2,5,5-tetramethylpyrrolidine precursor can be achieved through various organic synthesis methods. These can include the cyclization of suitable diamines and diketones or the reduction of 2,2,5,5-tetramethylpyrrolidin-1-ol. ontosight.ai The pyrrolidine ring itself is a versatile scaffold for chemical modification. Extensive research has been conducted on the synthesis of substituted pyrrolidines, demonstrating that substitutions at various positions of the ring can significantly influence biological activity. tandfonline.comdiva-portal.org

In the context of designing Lotucaine analogs, modifications to the pyrrolidine ring could include:

Alteration of Substitution Pattern: The synthesis of analogs with different alkyl substitution patterns on the pyrrolidine ring can be explored to probe the steric requirements for optimal activity. For instance, the synthesis of 2,2,5,5-tetraethylpyrrolidine derivatives has been reported, which could be incorporated into a Lotucaine analog. nih.gov

Introduction of Functional Groups: The introduction of various functional groups onto the pyrrolidine ring, such as hydroxyl, amino, or carboxyl groups, can alter the polarity and hydrogen bonding capabilities of the molecule. Synthetic routes to highly functionalized pyrrolidines from readily available starting materials have been developed. diva-portal.org

Ring Contraction or Expansion: While more synthetically challenging, the replacement of the pyrrolidine ring with other cyclic amines, such as azetidine (B1206935) or piperidine (B6355638), could be investigated. Methodologies for the ring contraction of pyridines to form pyrrolidine derivatives have been reported and could be adapted for the synthesis of novel analogs. bohrium.com

The aryloxypropanolamine core of Lotucaine presents another key area for synthetic modification. The nature of the aryl group and any associated alkyl substituents can significantly influence the compound's hydrophobicity, electronic distribution, and interaction with its biological target. mhmedical.com

A direct example of systematic alteration of the aryl group in Lotucaine is the synthesis of its thiophene (B33073) analogs. researchgate.net In this research, the o-tolyloxy group of Lotucaine was replaced with thienyloxy moieties to explore the bioisosteric replacement of the benzene (B151609) ring with a thiophene ring. The synthesis of these analogs provides insight into how different aromatic systems affect the local anesthetic and other potential pharmacological activities. researchgate.net

Compound Structure Notes
Lotucaine1-(o-toloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-olParent Compound
Thiophene Analog 11-(thien-2-yloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-olThiophene replacement of the aryl group.
Thiophene Analog 21-(thien-3-yloxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-olIsomeric thiophene replacement.

The synthesis of such analogs often involves the reaction of a substituted phenol (B47542) or thiophenol with an epoxide, followed by the introduction of the aminopyrrolidine side chain. The general synthetic strategy for 1-aryloxy-3-aminopropan-2-ols is well-established and can be adapted to produce a wide variety of derivatives. nih.govresearchgate.net

Further systematic alterations can include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the tolyloxy ring can modulate the electronic properties and lipophilicity of the molecule. Structure-activity relationship studies on related aryloxypropanolamine beta-blockers have shown that the nature and position of substituents on the aromatic ring are critical for potency and selectivity. nih.govpharmaguideline.com

Modification of the Alkyl Linker: While the propan-2-ol linker is common in this class of compounds, its modification is also a possibility. For instance, fluorinated derivatives of 1-aryloxy-3-aminopropan-2-ols have been synthesized, which could be applied to the Lotucaine scaffold. researchgate.net

The data from these systematic modifications are crucial for building a comprehensive understanding of the structure-activity relationships governing the pharmacological effects of Lotucaine and its analogs.

Conformational Analysis of this compound Optical Isomers

Detailed conformational analysis of the optical isomers of this compound is not extensively documented in publicly available scientific literature. Such an analysis would typically involve techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to determine the three-dimensional arrangement of atoms in each enantiomer. This information is critical for understanding how the spatial orientation of the molecule influences its interaction with biological targets. While the separation of the optical isomers of (±) lotucaine has been achieved, specific data on their distinct conformations remains elusive. researchgate.net

Comparative Molecular Interactions of Lotucaine Stereoisomers with Biological Systems

Influence of Chirality on In Vitro Pharmacological Activity Profiles

The influence of chirality on the in vitro pharmacological activity of lotucaine has been a key area of investigation. The separation of its optical isomers has enabled comparative studies to determine if one enantiomer is more active or possesses a different pharmacological profile than the other or the racemic mixture. researchgate.net

Research into the local anesthetic properties of lotucaine has revealed a notable finding regarding its stereoisomers. Pharmacological tests have demonstrated that there are no significant differences in the various types of local anesthetic activity between the two optical isomers and the racemic mixture. researchgate.netresearchgate.net This suggests that for its primary anesthetic action, the specific spatial arrangement of the molecule does not play a critical role. The optical isomers of (±) lotucaine were separated by salification with D(-) di-O,O-(p-toluoyl) tartaric acid, allowing for the individual testing of the enantiomers and the racemate. researchgate.net

Table 1: Comparative Local Anesthetic Activity of Lotucaine Stereoisomers

Isomer/Racemate Local Anesthetic Activity Source
(+)-Lotucaine Equivalent to racemate researchgate.netresearchgate.net
(-)-Lotucaine Equivalent to racemate researchgate.netresearchgate.net
(±)-Lotucaine - researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Lotucaine Hydrochloride

Identification of Essential Pharmacophoric Elements within the Lotucaine (B1675248) Hydrochloride Structure

The molecular architecture of Lotucaine, like other amide-type local anesthetics, can be dissected into three fundamental components that constitute its essential pharmacophore:

Aromatic Moiety: This lipophilic part of the molecule is crucial for its ability to penetrate the nerve cell membrane. In Lotucaine, this is represented by the o-tolyloxy group. The nature and substitution on this aromatic ring significantly influence the lipid solubility and, consequently, the potency of the anesthetic.

Intermediate Amide Linkage: The amide bond is a defining feature of this class of anesthetics and is directly involved in the interaction with the biological target. The stability of this linkage affects the duration of action.

Tertiary Amine Group: This hydrophilic portion of the molecule is essential for the water solubility of the hydrochloride salt and for the interaction with the receptor site within the sodium channel. For Lotucaine, this is a 2,2,5,5-tetramethylpyrrolidin-1-yl group. The pKa of this amine group is a critical determinant of the onset of action.

These three components are connected by a short alkyl chain, and their spatial arrangement is vital for the molecule to adopt the correct conformation for binding to its target.

Correlation of Structural Modifications with Observed Biological Activity

Research into the SAR of Lotucaine has explored how modifications to its structure impact its anesthetic properties. A key area of investigation has been the stereochemistry of the molecule. Lotucaine possesses a chiral center, leading to the existence of optical isomers.

A significant finding is that there appears to be no substantial difference in the local anesthetic activity between the individual (+) and (-) optical isomers and the racemic mixture of Lotucaine. researchgate.net This suggests that the specific stereoconfiguration at the chiral center is not a critical determinant for its primary anesthetic action. researchgate.net

Table 1: Comparative Activity of Lotucaine Optical Isomers

CompoundType of Local Anesthetic ActivityRelative Potency
(±) LotucaineVariousStandard
(+) LotucaineVariousNo significant difference from racemate researchgate.net
(-) LotucaineVariousNo significant difference from racemate researchgate.net

This table is based on available research findings indicating a lack of significant difference in anesthetic activity between the optical isomers and the racemate. researchgate.net

Comparative SAR Analysis with Related Amide-Type Local Anesthetics

The SAR of Lotucaine can be better understood by comparing it with other well-known amide-type local anesthetics, such as Lidocaine (B1675312). While both share the fundamental three-part pharmacophore, differences in their specific chemical groups lead to variations in their anesthetic profiles.

Aromatic Ring: Lidocaine possesses a 2,6-dimethylphenyl group, whereas Lotucaine has an o-tolyloxy group. This difference in the aromatic portion affects the lipophilicity and potency. Generally, increased lipophilicity can lead to higher potency. nih.gov

Intermediate Chain: Both molecules feature an amide linkage, which is characteristic of this class and contributes to their longer duration of action compared to ester-type anesthetics. derangedphysiology.com

Amine Group: The tertiary amine in Lidocaine is a diethylamine, while Lotucaine incorporates a more sterically hindered 2,2,5,5-tetramethylpyrrolidine (B8739487). The structure of this amine group influences the pKa of the molecule and its interaction with the sodium channel.

Studies on Lidocaine analogs have shown that methyl substitution on the aromatic ring, particularly at the ortho positions, is beneficial for activity. llu.eduresearchgate.net This general principle of substitution on the aromatic ring influencing potency is a common theme in the SAR of amide anesthetics and provides a framework for understanding the contribution of the o-tolyloxy group in Lotucaine. llu.eduresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lotucaine Hydrochloride Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For local anesthetics, QSAR models can predict the anesthetic potency of new analogs based on various molecular descriptors. nih.govnih.gov

While specific QSAR studies exclusively focused on a series of this compound analogs are not widely reported in the available literature, the principles of QSAR have been extensively applied to the broader class of amide-type local anesthetics. These models typically incorporate descriptors such as:

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule.

pKa: The ionization constant of the tertiary amine.

Molecular Weight and Volume: Relate to the size and shape of the molecule.

Electronic Parameters: Such as Hammett constants, which describe the electron-donating or withdrawing nature of substituents on the aromatic ring.

A hypothetical QSAR model for Lotucaine analogs would likely reveal a strong correlation between lipophilicity and anesthetic potency, up to a certain point, beyond which increased lipophilicity might lead to higher toxicity. The pKa would also be a critical parameter, influencing the speed of onset of the anesthetic effect. Such models are invaluable tools for the virtual screening and optimization of lead compounds in drug discovery. nih.gov

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound named "this compound." It is possible that this name is a typographical error, and the intended subject was "Lidocaine hydrochloride," a well-documented local anesthetic. However, adhering strictly to the provided instructions to focus solely on "this compound," this article cannot be generated due to the absence of any research data on its molecular mechanisms of action.

Therefore, the following sections remain unwritten as no data exists for "this compound" concerning:

Molecular Mechanisms of Action of Lotucaine Hydrochloride

Identification of Specific Molecular Recognition Sites and Binding Modes

Additionally, no data tables or a list of compound names can be generated as no research findings are available for the specified compound.

Advanced Analytical Methodologies for Research on Lotucaine Hydrochloride

Chromatographic Techniques for Characterization and Purity Assessment

Chromatographic methods are fundamental for separating Lotucaine (B1675248) hydrochloride from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile pharmaceutical compounds like Lotucaine hydrochloride. A typical method development and validation process would involve:

Method Development: The primary goal is to achieve a sharp, symmetrical peak for this compound, well-separated from any potential impurities or degradation products. This involves optimizing several parameters. A reversed-phase C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be controlled to ensure the analyte is in a suitable ionic state for retention and separation. The detector wavelength would be selected based on the UV absorbance maximum of this compound.

Method Validation: Once an optimal method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. This process includes demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

A hypothetical HPLC method for this compound might be summarized as follows:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.8) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 263 nm, to be determined)
Injection Volume 20 µL
Temperature Ambient

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. While this compound itself is a salt and thus non-volatile, it could be analyzed by GC after conversion to a more volatile derivative. This process, known as derivatization, might involve converting the polar functional groups into less polar, more volatile ones. For instance, the hydroxyl group could be silylated.

The application of GC would be particularly useful for identifying and quantifying any volatile impurities that may be present in the this compound sample. A flame ionization detector (FID) would be a suitable detector for this purpose.

Chiral Chromatography for Enantiomeric Purity Analysis

Lotucaine possesses a chiral center, meaning it exists as a pair of enantiomers ((+)-lotucaine and (-)-lotucaine). Since different enantiomers of a drug can have different pharmacological and toxicological profiles, it is crucial to be able to separate and quantify them. Chiral chromatography is the method of choice for this purpose.

This can be achieved using a chiral stationary phase (CSP) in an HPLC system. The CSP is designed to interact differently with each enantiomer, leading to their separation. The development of a chiral method would involve screening various types of chiral columns and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. One historical method mentions the separation of Lotucaine's optical isomers through salification with D(-) di-O,O-(p-toluoyl) tartaric acid, followed by fractional crystallization, a non-chromatographic technique. researchgate.net Modern chiral HPLC would provide a more efficient and quantitative approach.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV-Visible Spectrophotometry for Quantification in Research Studies

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This compound, containing a chromophore (the aromatic ring), would be expected to have a characteristic UV absorbance spectrum.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for this compound would need to be experimentally determined but is anticipated to be in the UV region, similar to other local anesthetics with an aromatic ring. For example, a related compound, Lidocaine (B1675312) hydrochloride, has a λmax around 263 nm in hydrochloric acid. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would provide detailed information about the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of each signal would indicate the electronic environment of the proton, the integration would give the relative number of protons, and the splitting pattern (multiplicity) would reveal information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

Together, these NMR techniques would allow for the unambiguous confirmation of the chemical structure of this compound and the identification of any impurities.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

No specific data on the mass spectrometric fragmentation patterns or isotopic analysis of this compound was found in the available scientific literature.

Electrochemical Methods for Compound Detection and Interaction Studies

No specific studies detailing the electrochemical detection or investigation of the interactions of this compound were found in the available scientific literature.

Computational Chemistry and in Silico Modeling of Lotucaine Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

There is a notable absence of specific molecular docking or molecular dynamics simulation studies focused on Lotucaine (B1675248) hydrochloride in peer-reviewed literature. These computational methods are crucial for predicting the binding affinity and interaction patterns of a ligand, such as Lotucaine, with its biological target, which for local anesthetics is typically a voltage-gated sodium channel. Such simulations would provide valuable insights into the key amino acid residues involved in the binding process and the conformational changes that occur upon binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Similarly, detailed quantum chemical calculations for Lotucaine hydrochloride are not extensively reported. These calculations are fundamental for understanding the electronic structure, charge distribution, and reactivity of a molecule. For a drug molecule like Lotucaine, this information can help in understanding its metabolic pathways and in designing derivatives with improved stability and activity.

Pharmacophore Modeling for Rational Design of Novel Analogs

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. While a study on the synthesis and pharmacological evaluation of thiophene (B33073) analogs of Lotucaine has been published, it does not include a detailed pharmacophore model derived from Lotucaine itself. researchgate.net The development of such a model would be a critical step in the rational design of new analogs with potentially enhanced anesthetic properties.

Virtual Screening Approaches for Identifying Potentially Active Derivatives

Virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, has not been specifically applied to this compound in published research. The application of virtual screening could accelerate the discovery of new and structurally diverse compounds that mimic the anesthetic action of Lotucaine, potentially leading to the identification of novel drug candidates.

Emerging Research Avenues and Future Directions for Lotucaine Hydrochloride Studies

Exploration of Novel Molecular Targets Beyond Traditional Local Anesthesia

The primary mechanism of action for local anesthetics like Lotucaine (B1675248) hydrochloride is the blockade of voltage-gated sodium channels in nerve fibers, which prevents the transmission of pain signals. ontosight.ai However, research into whether Lotucaine hydrochloride interacts with other molecular targets remains unpublished. The exploration of potential effects on other ion channels, G-protein coupled receptors, or intracellular signaling pathways, which could unveil new therapeutic possibilities, has not been a focus of any found research.

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity

The scientific literature lacks any studies on the design and synthesis of next-generation analogs of this compound. The process of modifying the core structure of the molecule—the pyrrolidine (B122466) ring, the ethanol (B145695) chain, or the 2-methylphenoxy group—to enhance properties such as specificity, duration of action, or to reduce potential toxicity has not been reported. ontosight.ai Consequently, no data is available on the structure-activity relationships of any such hypothetical analogs.

Integration of 'Omics' Technologies for Comprehensive Molecular Impact Assessment

There is no evidence of the application of 'omics' technologies, such as genomics, proteomics, or metabolomics, to assess the broader molecular impact of this compound. Such studies would be crucial for understanding the complete cellular and systemic response to the compound, potentially identifying off-target effects or new mechanisms of action. The absence of this data signifies a major gap in the comprehensive understanding of the compound's biological footprint.

Development of Advanced Formulations for Research Applications (e.g., sustained release matrices)

While the development of advanced formulations is a key area of research for many anesthetics to control release and prolong effect, no such research has been published specifically for this compound. Studies on incorporating this compound into sustained-release matrices, nanoparticles, or other advanced delivery systems for research purposes are not available.

Application of Machine Learning and Artificial Intelligence in this compound Research and Discovery

The use of machine learning and artificial intelligence (AI) in drug discovery is a burgeoning field. However, there are no published instances of these technologies being applied to this compound research. AI could theoretically be used for predicting novel molecular targets, designing more effective analogs, or analyzing complex biological data, but this has not been undertaken for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lotucaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lotucaine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.